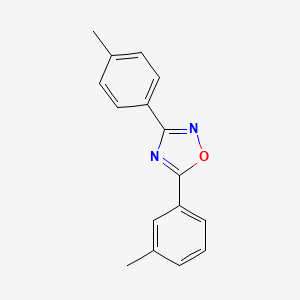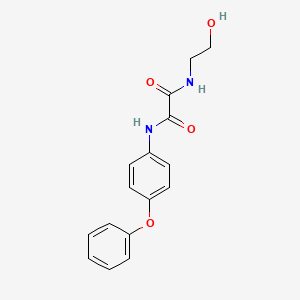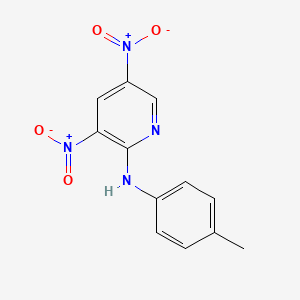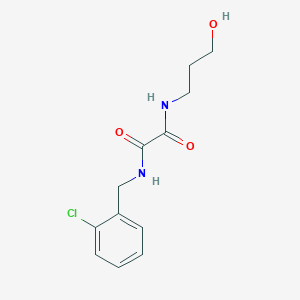![molecular formula C18H29NO B4894920 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a piperidine derivative that acts as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system, and it has been implicated in a variety of physiological and pathological processes.
Mecanismo De Acción
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine acts as a potent and selective agonist for the α7 nAChR. When 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine binds to the receptor, it causes the channel to open, allowing the influx of cations such as calcium and sodium. This influx of cations leads to a variety of downstream effects, including the activation of intracellular signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to have a variety of biochemical and physiological effects. In vitro, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to increase the release of acetylcholine and other neurotransmitters, as well as to activate intracellular signaling pathways such as the MAPK/ERK pathway. In vivo, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to improve cognitive function and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has several advantages for use in lab experiments. It is a potent and selective agonist for the α7 nAChR, which makes it a valuable tool for studying the receptor. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine is relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine does have some limitations. It is not a perfect agonist for the α7 nAChR, and it can have off-target effects on other receptors. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine. One area of interest is the role of the α7 nAChR in neurodegenerative diseases such as Alzheimer's disease. 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research could explore the potential therapeutic applications of 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine in this context. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine could be used to study the role of the α7 nAChR in other physiological and pathological processes, such as inflammation and pain. Finally, further research could explore the potential of 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine as a therapeutic agent in other contexts, such as cancer or cardiovascular disease.
Métodos De Síntesis
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with 1-bromopentane, followed by the reaction of the resulting 5-(2,5-dimethylphenoxy)pentane with piperidine in the presence of a base. Alternatively, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be synthesized using the reaction of 2,5-dimethylphenol with 1-chloro-5-(2,5-dimethylphenoxy)pentane in the presence of a base.
Aplicaciones Científicas De Investigación
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been used extensively in scientific research as a tool to study the α7 nAChR. The α7 nAChR has been implicated in a variety of physiological and pathological processes, including learning and memory, attention, inflammation, and neurodegeneration. 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been used to study the role of the α7 nAChR in these processes, and it has been shown to have a variety of effects on the receptor.
Propiedades
IUPAC Name |
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-9-10-17(2)18(15-16)20-14-8-4-7-13-19-11-5-3-6-12-19/h9-10,15H,3-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPTGSEWFJVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,5-Dimethylphenoxy)pentyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)

![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)

![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)






![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
